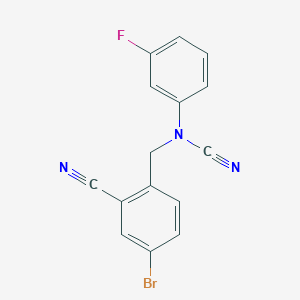

![molecular formula C16H24N4OS3 B2528352 N-(1-cyanocyclohexyl)-N-methyl-2-[[5-(2-methylpropylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide CAS No. 1240830-15-2](/img/structure/B2528352.png)

N-(1-cyanocyclohexyl)-N-methyl-2-[[5-(2-methylpropylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound N-(1-cyanocyclohexyl)-N-methyl-2-[[5-(2-methylpropylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide is a complex molecule that likely exhibits a range of interesting chemical properties and reactivities due to its heterocyclic and sulfanyl components. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and their properties, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves the use of acetamide derivatives as building blocks. For instance, the synthesis of 2-cyano-N-(4-sulfamoylphenyl) acetamide is described as a precursor for polyfunctionalized heterocyclic compounds . Similarly, the title compound from the second paper was synthesized using a chloroacetamido-1,3,4-thiadiazole and piperidine, indicating that the synthesis of such compounds can involve nucleophilic substitution reactions . These methods could potentially be adapted for the synthesis of N-(1-cyanocyclohexyl)-N-methyl-2-[[5-(2-methylpropylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide.

Molecular Structure Analysis

The molecular structure of related compounds shows significant interactions and conformations. For example, in the N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide, the planes of the acetamide and thiadiazole units are twisted, and there is a notable hypervalent S⋯O interaction . These structural features can influence the chemical reactivity and physical properties of the molecules. The molecular structure of N-(1-cyanocyclohexyl)-N-methyl-2-[[5-(2-methylpropylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide would likely also exhibit such intramolecular interactions, affecting its overall chemical behavior.

Chemical Reactions Analysis

The reactivity of heterocyclic and sulfanyl acetamide derivatives can be quite varied. The presence of functional groups such as cyano, sulfanyl, and acetamide moieties in a molecule like N-(1-cyanocyclohexyl)-N-methyl-2-[[5-(2-methylpropylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide suggests that it could participate in a range of chemical reactions. These could include nucleophilic addition due to the cyano group, electrophilic substitution at the thiadiazole ring, or hydrogen bonding interactions due to the acetamide group .

Physical and Chemical Properties Analysis

The physical and chemical properties of such a compound would be influenced by its molecular structure. The presence of multiple heteroatoms and the potential for intramolecular interactions could affect its boiling point, solubility, and stability. The crystal structure of a related compound shows the formation of centrosymmetric dimers and layers through hydrogen bonding, which could also be expected for N-(1-cyanocyclohexyl)-N-methyl-2-[[5-(2-methylpropylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide, potentially affecting its solid-state properties .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Agents

Compounds incorporating sulfamoyl moieties and thiadiazole structures have been synthesized for their potential use as antimicrobial agents. These heterocyclic compounds exhibit promising antibacterial and antifungal activities due to their structural features, making them suitable candidates for further evaluation as therapeutic agents in combating microbial infections (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Anticonvulsant Agents

Derivatives of heterocyclic compounds containing sulfonamide thiazole moieties have been explored for their anticonvulsant properties. Some synthesized compounds demonstrated protective effects against convulsions, highlighting their potential application in the development of new anticonvulsant drugs (Farag et al., 2012).

Structural Analysis

The crystal structure analysis of compounds containing cyclohexyl and sulfonamide groups provides valuable insights into their molecular configuration and potential interactions. Such studies are fundamental in understanding the chemical and physical properties of these compounds, contributing to their application in material science and drug design (Cai et al., 2009).

Synthesis of Heterocycles

Research into the synthesis of novel heterocyclic compounds, including those with thiadiazole and acetamide groups, is a significant area of interest. These synthetic methodologies enable the creation of diverse chemical entities with potential applications in medicinal chemistry and material science (Dyachenko, Dyachenko, & Chernega, 2004).

Eigenschaften

IUPAC Name |

N-(1-cyanocyclohexyl)-N-methyl-2-[[5-(2-methylpropylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N4OS3/c1-12(2)9-22-14-18-19-15(24-14)23-10-13(21)20(3)16(11-17)7-5-4-6-8-16/h12H,4-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKUVYWCPRVMGLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CSC1=NN=C(S1)SCC(=O)N(C)C2(CCCCC2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N4OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[4-[6-(2-Methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-(oxan-4-yl)-1,3,4-oxadiazole](/img/structure/B2528270.png)

![2-{4-[(Carboxymethyl)(2-methoxyphenyl)sulfamoyl]phenoxy}acetic acid](/img/structure/B2528273.png)

![2-[[4-benzyl-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2528274.png)

![3-(4-Chlorophenyl)-6-[[3-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2528281.png)

![N-[1-(Oxan-4-yl)azetidin-3-yl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2528284.png)

![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide](/img/structure/B2528287.png)

![3-{[4-(Dimethylamino)phenyl]amino}-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B2528291.png)